![molecular formula C13H17ClO B13157269 ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₃H₁₇ClO It is characterized by the presence of a chloromethyl group attached to a pent-4-en-1-yl chain, which is further connected to a benzene ring through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the reaction of 2-(chloromethyl)pent-4-en-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-(Chloromethyl)pent-4-en-1-ol+Benzyl chlorideNaOH, Reflux([2-(Chloromethyl)pent-4-en-1-yl]oxymethyl)benzene
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Substitution: Azido derivatives, other substituted products.
Scientific Research Applications
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- ({[2-(Iodomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- ({[2-(Hydroxymethyl)pent-4-en-1-yl]oxy}methyl)benzene
Uniqueness
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2-(chloromethyl)pent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
InChI Key |
HJACYKKDJJBJAY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


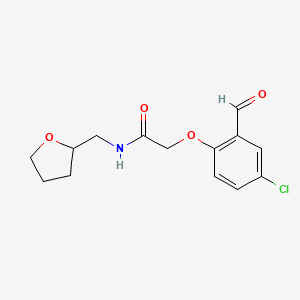

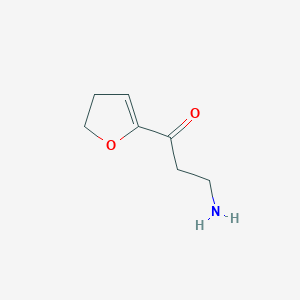
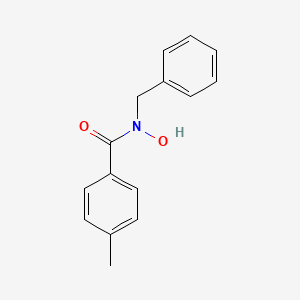





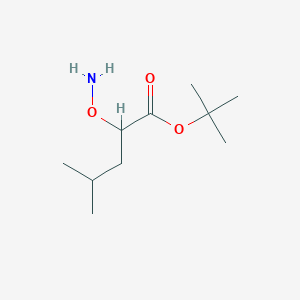
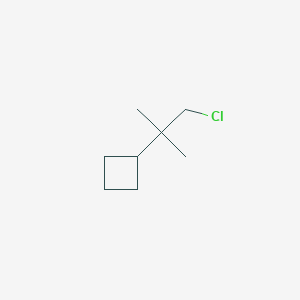
![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
